molecular formula C8H6BrNOS B2602751 (2-Bromobenzo[d]thiazol-6-yl)methanol CAS No. 181422-72-0; 214337-28-7

(2-Bromobenzo[d]thiazol-6-yl)methanol

Cat. No.: B2602751
CAS No.: 181422-72-0; 214337-28-7
M. Wt: 244.11
InChI Key: FMONXQUGLOZBOG-UHFFFAOYSA-N
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Description

(2-Bromobenzo[d]thiazol-6-yl)methanol is a brominated benzothiazole derivative featuring a hydroxymethyl (-CH2OH) group at position 6 and a bromine atom at position 2 of the fused benzene-thiazole ring system. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents.

Properties

IUPAC Name

(2-bromo-1,3-benzothiazol-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMONXQUGLOZBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Positional Isomerism: The target compound’s bromine at position 2 distinguishes it from analogs like 6-bromo-1,3-benzothiazol-2-amine , where bromine occupies position 6.
  • Functional Group Impact: Hydroxymethyl (-CH2OH): Offers moderate hydrophilicity compared to the carboxylic acid (-COOH, ) and greater polarity than the ethanone (-COCH3, ). Hydrogen bonding via the hydroxyl group may enhance crystallinity or solubility in polar solvents.

Physicochemical Properties

  • Solubility: The carboxylic acid analog exhibits the highest aqueous solubility due to ionization (pKa ~5), whereas the hydroxymethyl group in the target compound provides intermediate polarity (pKa ~15–16). The ethanone and ester derivatives are more lipophilic, favoring membrane permeability.

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